Product packaging for Abiraterone N-Oxide Sulfate Sodium Salt(Cat. No.:)

Abiraterone N-Oxide Sulfate Sodium Salt

Cat. No.: B1158739
M. Wt: 467.55
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Abiraterone (B193195) Acetate (B1210297) Metabolic and Impurity Landscape

Abiraterone Acetate, a prodrug, is converted in the body to its active form, Abiraterone. Abiraterone itself undergoes extensive metabolism, leading to the formation of various metabolites. Among these, Abiraterone N-Oxide Sulfate (B86663), along with Abiraterone Sulfate, are two of the main circulating metabolites. researchgate.netdrugbank.com These metabolites are considered pharmacologically inactive. drugbank.com

The formation of Abiraterone N-Oxide Sulfate is a result of Phase I and Phase II metabolic reactions. nih.gov Specifically, the key enzymes responsible for the formation of Abiraterone N-Oxide Sulfate and its intermediates are CYP3A4 and SULT2A1 in the liver. researchgate.net The metabolic pathway involves the N-oxidation of the pyridine (B92270) ring of Abiraterone, followed by sulfation. nih.govnih.gov

Due to its presence as a significant metabolite, Abiraterone N-Oxide Sulfate is also considered a critical process-related impurity in the synthesis of Abiraterone Acetate. researchgate.netnih.govoup.comresearchgate.net Regulatory bodies require strict monitoring and control of such impurities in the final active pharmaceutical ingredient (API). oup.com The identification and characterization of these impurities are essential to ensure the safety and efficacy of the drug product. oup.com

Table 1: Key Chemical Information for Abiraterone N-Oxide Sulfate Sodium Salt

Property Value Source(s)
Chemical Name sodium (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl sulfate jst.go.jp
Molecular Formula C₂₄H₃₀NNaO₅S scbt.com
Molecular Weight 467.55 g/mol scbt.com
CAS Number Not consistently available; 1993430-24-2 often refers to the free acid form. sussex-research.comtlcstandards.com
Alternate Names (3β)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol N-Oxide Sulfate Sodium Salt scbt.com

Academic Significance as a Drug-Related Substance and Reference Standard

The academic and industrial significance of this compound stems directly from its role as a major metabolite and impurity of Abiraterone Acetate. Its primary application is as a certified reference standard in analytical chemistry. medipol.edu.tr

Reference standards are highly purified compounds used as a benchmark for quantitative and qualitative analysis. In the context of pharmaceutical manufacturing, this compound is indispensable for:

Analytical Method Development and Validation: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of this specific impurity in Abiraterone Acetate drug substance and product. jst.go.jpscholarsresearchlibrary.com

Quality Control (QC): During the manufacturing process and for final product release, this reference standard is used in QC laboratories to ensure that the levels of Abiraterone N-Oxide Sulfate impurity are within the stringent limits set by regulatory authorities like the United States Pharmacopeia (USP). jst.go.jpresearchgate.net

Pharmacokinetic Studies: In clinical and preclinical research, the reference standard is essential for the accurate measurement of Abiraterone N-Oxide Sulfate concentrations in biological matrices such as plasma and serum. uu.nlveeprho.com This allows for a comprehensive understanding of the metabolic fate of Abiraterone Acetate in the body.

The availability of well-characterized this compound as a reference material, often produced under ISO 17034 standards, ensures the accuracy and reliability of analytical data across different laboratories and studies. lgcstandards.com

Overview of Research Trajectories and Methodological Innovations

Research involving this compound has largely focused on the development of sophisticated analytical techniques for its precise quantification and the investigation of its potential physiological roles.

A significant area of innovation has been in the field of bioanalysis, particularly the development of sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methods. nih.govnih.gov These methods are capable of simultaneously quantifying Abiraterone and its various metabolites, including Abiraterone N-Oxide Sulfate, in human plasma. uu.nl Key features of these advanced methods include:

Sample Preparation: Efficient extraction of the analytes from complex biological matrices is often achieved through protein precipitation or solid-phase extraction. jst.go.jpnih.gov

Chromatographic Separation: Reversed-phase chromatography, often using C18 columns, is employed to separate Abiraterone and its structurally similar metabolites. nih.govnih.gov Gradient elution is typically used to achieve optimal separation. nih.gov

Mass Spectrometric Detection: Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode provide high sensitivity and selectivity for the detection of each compound. nih.gov

The use of stable isotope-labeled internal standards, such as Abiraterone-d4 N-Oxide Sulfate Sodium Salt, further enhances the accuracy and precision of these LC-MS/MS assays. veeprho.com

Table 2: Exemplary LC-MS/MS Method Parameters for Abiraterone Metabolite Analysis

Parameter Description Source(s)
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov
Sample Matrix Human Plasma/Serum uu.nlnih.gov
Extraction Method Protein Precipitation or Solid-Phase Extraction jst.go.jpnih.gov
Chromatographic Column C18 Reversed-Phase Column nih.govnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Internal Standard Deuterated analogs (e.g., Abiraterone-d4) veeprho.comnih.gov

Furthermore, research has explored the potential for drug-drug interactions involving Abiraterone metabolites. Studies have shown that Abiraterone N-Oxide Sulfate, along with Abiraterone Sulfate, can inhibit certain drug-metabolizing enzymes, such as CYP2C8, in vitro. nih.govnih.gov This highlights the importance of understanding the complete metabolic profile of a drug to predict and manage potential clinical interactions. nih.gov

Properties

Molecular Formula

C₂₄H₃₀NNaO₅S

Molecular Weight

467.55

Synonyms

(3β)-17-(3-Pyridinyl)androsta-5,16-dien-3-ol N-Oxide Sulfate Sodium Salt; 

Origin of Product

United States

Advanced Chemical Synthesis and Derivatization Studies

De Novo Synthetic Pathways for Abiraterone (B193195) N-Oxide Sulfate (B86663) Sodium Salt

The de novo synthesis of Abiraterone N-Oxide Sulfate Sodium Salt is a multi-step process that begins with the synthesis of the Abiraterone core, followed by sequential N-oxidation and sulfation, and concluding with salt formation.

Optimization of Precursor Chemistry and Reaction Conditions

One established route involves the conversion of DHEA to a 17-enol triflate. However, this method often utilizes expensive reagents and can lead to the formation of by-products. An improved method involves the synthesis of a 17-hydrazone intermediate from DHEA, which is then converted to a vinyl iodide. This vinyl iodide serves as the substrate for a palladium-catalyzed Suzuki coupling with a suitable pyridine-3-borane derivative to yield Abiraterone. researchgate.netwikipedia.org

The subsequent N-oxidation of the pyridine (B92270) ring in Abiraterone is a critical step. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. chemtube3d.com The choice of oxidant and reaction conditions must be carefully controlled to prevent unwanted side reactions on the steroid core.

Following N-oxidation to yield Abiraterone N-Oxide, the 3β-hydroxyl group is sulfated. A widely used reagent for this transformation is the sulfur trioxide pyridine complex (SO₃·py). lifechempharma.comanu.edu.au This reagent offers a mild and effective means of introducing the sulfate group. The reaction is typically carried out in an aprotic solvent like pyridine or dimethylformamide (DMF). anu.edu.au Finally, the resulting sulfate ester is converted to its sodium salt by treatment with a sodium-containing base, such as sodium hydroxide or sodium iodide, to yield the target compound, this compound. nih.gov

Table 1: Optimized Reaction Conditions for Key Synthetic Steps

StepPrecursorReagents and ConditionsProduct
Suzuki Coupling 17-vinyl iodide derivative of DHEADiethyl(3-pyridyl)borane, Pd(PPh₃)₂Cl₂, Na₂CO₃Abiraterone
N-Oxidation Abirateronem-CPBA or H₂O₂/Acetic AcidAbiraterone N-Oxide
Sulfation Abiraterone N-OxideSulfur trioxide pyridine complex in DMFAbiraterone N-Oxide Sulfate
Salt Formation Abiraterone N-Oxide SulfateSodium hydroxide or Sodium iodideThis compound

Strategies for Enantioselective and Regioselective Synthesis

The stereochemistry of the steroid core of Abiraterone is established from the starting material, DHEA. However, the N-oxidation and sulfation steps present challenges in regioselectivity and potentially enantioselectivity if chiral reagents are employed.

Regioselectivity: In the context of Abiraterone N-Oxide synthesis, the pyridine nitrogen is the intended site of oxidation. The use of reagents like m-CPBA generally provides high regioselectivity for the N-oxidation of pyridines over other potential oxidation sites on the steroid. chemtube3d.com For the sulfation step, the 3β-hydroxyl group is the primary target. The use of the sulfur trioxide pyridine complex typically shows good selectivity for hydroxyl groups. lifechempharma.comanu.edu.au In cases where multiple hydroxyl groups are present, protecting groups may be necessary to ensure regioselective sulfation.

Enantioselectivity: While the core steroid structure is chiral, the N-oxidation of the planar pyridine ring does not introduce a new stereocenter. However, recent advances in asymmetric catalysis have demonstrated the potential for enantioselective N-oxidation of pyridines using chiral catalysts, such as aspartic acid-containing peptides. nih.govchemrxiv.orgacs.org Such strategies could be explored to synthesize chiral N-oxide derivatives of Abiraterone, although this is not a requirement for the synthesis of the primary metabolite.

Synthesis of Stable Isotope-Labeled Analogs for Research Applications

Stable isotope-labeled analogs of this compound are invaluable tools for quantitative analytical research, particularly in pharmacokinetic studies using mass spectrometry.

Deuteration Strategies for Internal Standard Development

The introduction of deuterium atoms into the molecule provides a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties. A common strategy for preparing a deuterated internal standard for Abiraterone and its metabolites involves the use of deuterated starting materials or reagents during the synthesis.

For Abiraterone, deuteration has been achieved by introducing deuterium atoms at stable positions on the steroid backbone or the pyridine ring. For instance, Abiraterone-d4 is a commonly used internal standard. The synthesis of deuterated Abiraterone N-Oxide would follow a similar synthetic pathway as the unlabeled compound, but with the use of a deuterated Abiraterone precursor. Subsequent N-oxidation and sulfation would yield the deuterated target molecule. The positions for deuterium labeling must be carefully chosen to be on non-exchangeable sites to ensure the stability of the label during analysis. scripps.edu

Application in Quantitative Analytical Research

Deuterated this compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of the metabolite in biological matrices such as plasma and serum. bham.ac.uk The internal standard is added to the biological sample at a known concentration before sample preparation.

During sample processing and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate and precise quantification can be achieved, compensating for variations in sample extraction, matrix effects, and instrument response. bham.ac.uk The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis. acs.org

Table 2: Application of Deuterated Internal Standards in LC-MS/MS Analysis

Analytical ParameterRole of Deuterated Internal Standard
Accuracy Corrects for analyte loss during sample preparation.
Precision Minimizes variability introduced by matrix effects.
Quantification Enables accurate determination of analyte concentration by ratio measurement.

Mechanistic Investigations of N-Oxidation and Sulfation Reactions in Synthetic Contexts

Understanding the mechanisms of the N-oxidation and sulfation reactions is crucial for optimizing reaction conditions and controlling product formation.

N-Oxidation: The N-oxidation of pyridines with peroxy acids like m-CPBA is believed to proceed through a concerted mechanism. The peroxy acid acts as an electrophilic oxygen donor, and the pyridine nitrogen acts as a nucleophile. The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring. masterorganicchemistry.com The transition state is thought to involve a five-membered ring structure. The reaction is generally stereospecific with respect to the geometry of the starting material. masterorganicchemistry.com

Sulfation: The sulfation of alcohols with the sulfur trioxide pyridine complex is a widely used and mild method. lifechempharma.com The reaction is believed to proceed through the formation of a pyridinium sulfonate intermediate. The alcohol attacks the sulfur atom of the sulfur trioxide, which is activated by the pyridine. This is followed by a proton transfer to the pyridine, resulting in the formation of the sulfate ester and the pyridinium cation. bham.ac.uk The use of a Lewis base like pyridine moderates the reactivity of the highly electrophilic sulfur trioxide, preventing side reactions. nih.gov

Comprehensive Structural Elucidation and Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

While specific NMR spectral data for Abiraterone (B193195) N-Oxide Sulfate (B86663) Sodium Salt is not extensively published, the application of ¹H and ¹³C NMR spectroscopy is fundamental for its structural confirmation. The elucidation is achieved by comparing its spectrum to that of the parent compound, Abiraterone.

The formation of the N-oxide on the pyridine (B92270) ring induces significant downfield shifts in the signals of the adjacent aromatic protons and carbons due to the deshielding effect of the oxygen atom. Concurrently, the sulfation at the 3-position of the steroid A-ring is confirmed by the disappearance of the proton signal corresponding to the 3-hydroxyl group and a noticeable shift in the signal of the C3 carbon. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and confirm the connectivity throughout the steroidal backbone and the substituted pyridine moiety.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of Abiraterone N-Oxide Sulfate Sodium Salt. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. researchgate.netuu.nl The metabolism of Abiraterone leads to the formation of two key metabolites: abiraterone sulfate and N-oxide abiraterone sulfate. dokumen.pub

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography, is used to study the fragmentation pathways. Under MS/MS conditions, the molecule typically undergoes characteristic fragmentation, with an initial loss of the sulfate group (SO₃, 79.957 Da) being a primary indicator. Subsequent fragmentation would involve the steroidal core, providing further structural confirmation. The use of stable isotope-labeled internal standards is also a common practice to enhance the accuracy of quantification in complex biological matrices.

Table 1: HRMS Data for Abiraterone N-Oxide Sulfate

Property Value Source
Molecular Formula C₂₄H₃₀NNaO₅S uu.nl
Molecular Weight 467.55 g/mol dokumen.pub

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to identify key functional groups and assess the purity of the compound.

The IR spectrum of this compound is expected to show distinct absorption bands that confirm its structure. researchgate.net Key vibrational modes include strong S=O stretching from the sulfate group, N-O stretching from the pyridine N-oxide, and various C-H and C=C stretching and bending vibrations from the steroid and aromatic rings.

UV-Vis spectroscopy is used to analyze the chromophoric systems within the molecule. The conjugated π-system of the pyridine N-oxide ring and the diene structure in the steroid core are the primary chromophores. The N-oxidation of the pyridine ring typically results in a bathochromic (red) shift of the absorption maximum (λmax) compared to the parent pyridine ring in Abiraterone.

Table 2: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
S=O (Sulfate) 1210-1280 (asymmetric), 1040-1080 (symmetric)
N-O (Pyridine N-Oxide) 1200-1300
C=C (Aromatic/Alkene) 1600-1680

Chromatographic-Spectroscopic Coupling Techniques for Profiling

Coupled chromatographic-spectroscopic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the methods of choice for the profiling and quantification of this compound in biological samples. bohrium.comumcutrecht.nl Several validated LC-MS/MS methods have been developed for the simultaneous quantification of Abiraterone, enzalutamide, and their major metabolites, including Abiraterone N-oxide sulfate, in human plasma. uu.nlresearchgate.net

These methods often involve a simple protein precipitation step for sample preparation, followed by separation on a C18 reversed-phase column. researchgate.net Detection is typically achieved using an electrospray ionization (ESI) source and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.net For instance, one validated method demonstrated a linear range for Abiraterone N-oxide sulfate from 30 to 3000 ng/mL in human plasma. researchgate.net

Advanced Crystallographic Studies for Solid-State Structure

The solid-state structure of a pharmaceutical compound is critical as it influences properties like stability and solubility. While this compound is supplied as a solid, specific single-crystal X-ray diffraction (SCXRD) data for this metabolite is not widely available in the scientific literature.

However, crystallographic studies have been performed on related compounds, such as abiraterone hydrochloride monohydrate, providing insight into the conformational behavior of the steroidal backbone and the orientation of the pyridine ring upon salt formation. researchgate.net For this compound, powder X-ray diffraction (PXRD) would be the standard technique to characterize the bulk material. PXRD analysis can determine whether the compound exists in a crystalline or amorphous state and can be used to identify different polymorphic forms, which is essential for pharmaceutical quality control.

In Vitro and Pre Clinical Metabolic Pathway Research

Identification and Characterization as a Major Metabolite of Abiraterone (B193195)

In the metabolic cascade of abiraterone acetate (B1210297), the prodrug is first hydrolyzed to its active form, abiraterone. Subsequent metabolism results in two primary circulating metabolites in human plasma: abiraterone sulfate (B86663) and N-oxide abiraterone sulfate. drugbank.comnih.govfda.govnih.gov These two metabolites are found in significant quantities, each accounting for approximately 43% of the drug's exposure in plasma. fda.gov The formation of these major metabolites highlights a crucial pathway in the biotransformation and clearance of abiraterone in the body.

Enzymatic Biotransformation Studies in Isolated Systems (e.g., Liver Microsomes)

The liver is the primary site of drug metabolism, and in vitro studies using isolated liver systems, such as microsomes, have been instrumental in deciphering the specific enzymes responsible for converting abiraterone into its metabolites.

The initial step in the formation of Abiraterone N-Oxide Sulfate is the N-oxidation of the abiraterone molecule. Research has identified Cytochrome P450 3A4 (CYP3A4) as the key enzyme mediating this reaction. nih.govfda.govnih.govmdpi.com Studies using human liver microsomes and recombinant CYP3A4 have demonstrated that abiraterone is a substrate for this enzyme, leading to the formation of N-oxide abiraterone. mdpi.comresearchgate.net This phase I metabolic reaction is a critical precursor to the subsequent sulfation step. Abiraterone itself has also been shown to be a moderate inhibitor of CYP3A4. nih.govnih.gov

Following N-oxidation, the metabolite undergoes a phase II conjugation reaction. The enzyme sulfotransferase 2A1 (SULT2A1) is principally responsible for the sulfation of both abiraterone and N-oxide abiraterone, leading to the formation of abiraterone sulfate and N-oxide abiraterone sulfate, respectively. drugbank.comnih.govmdpi.com SULT2A1 is highly expressed in the human liver and is a key enzyme in steroid metabolism, catalyzing the sulfation of dehydroepiandrosterone (DHEA). frontiersin.org Studies have shown that abiraterone is an inhibitor of DHEA sulfonation catalyzed by human recombinant SULT2A1. nih.gov The involvement of SULT2A1 underscores the interplay between xenobiotic and endogenous metabolic pathways.

Investigation of Metabolic Pathways in Pre-clinical Models (e.g., Gut Microbiota)

Beyond hepatic metabolism, the gut microbiota has emerged as a significant contributor to drug biotransformation. nih.gov Pre-clinical research indicates that the gut microbiome can metabolize abiraterone. ecancer.orgpharmacytimes.comnih.gov In vitro studies using rat gut microbiota have identified several metabolites of abiraterone. One study discovered five metabolites (M1-M5), with four isomeric metabolites found in liver microsomes and one (M5) found in the intestinal contents. nih.gov Interestingly, this study also confirmed the presence of Abiraterone N-Oxide in the intestinal flora metabolic system, suggesting the gut microbiota's involvement in this specific metabolic pathway. nih.gov The interaction between oral drugs like abiraterone and the gut microbiome can lead to significant changes in the microbial composition, potentially influencing treatment outcomes. ecancer.orgpharmacytimes.com For instance, treatment with abiraterone acetate has been shown to drastically alter patients' gut microbiomes, leading to an increase in the bacterium Akkermansia muciniphila. ecancer.orgpharmacytimes.com

Comparative In Vitro Metabolic Profiling Across Species (e.g., Rat vs. Human Microsomes)

Understanding species differences in drug metabolism is crucial for translating pre-clinical findings to human clinical scenarios. Comparative in vitro studies using liver microsomes from different species, such as rats and humans, help to identify potential variations in metabolic pathways.

When abiraterone was incubated with rat liver microsomes, four isomeric metabolites (M1-M4) were identified, one of which was confirmed to be Abiraterone N-Oxide. nih.gov In studies with human liver microsomes, Abiraterone N-Oxide Sulfate, along with Abiraterone Sulfate, are recognized as the two main circulating metabolites. drugbank.comfda.gov While both species produce the N-oxide metabolite, the extent and subsequent conjugation may differ. Such comparative profiling is essential for the accurate interpretation of toxicological and pharmacological data from animal models.

SpeciesIn Vitro SystemKey Metabolites IdentifiedPrimary Enzymes Involved
HumanLiver Microsomes / PlasmaAbiraterone Sulfate, Abiraterone N-Oxide SulfateCYP3A4, SULT2A1
RatLiver Microsomes / Gut MicrobiotaFour isomeric metabolites (including Abiraterone N-Oxide), M5 (in gut)Not fully specified, but includes N-oxidation

In Vitro Enzyme Inhibition Kinetics Studies of Transporters (e.g., OATP1B1, OAT1, OAT3) by Metabolites

Drug metabolites can interact with transport proteins, potentially leading to drug-drug interactions. In vitro studies have investigated the inhibitory effects of abiraterone metabolites on key organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs).

Research has shown that abiraterone metabolites are potent inhibitors of OAT1 and OAT3. nih.gov Specifically, Abiraterone N-oxide sulfate and abiraterone sulfate were found to be potent inhibitors of OAT3, with Ki values of 1.36 μM and 1.83 μM, respectively. nih.gov Abiraterone sulfate also inhibited OAT1 with a Ki value of 38.2 μM. nih.gov These findings suggest that the metabolites, rather than the parent drug, are more likely to cause clinically relevant inhibition of these renal transporters. nih.gov

Regarding OATP1B1, a crucial transporter for hepatic drug uptake, abiraterone and its major metabolites, abiraterone sulfate and abiraterone N-oxide sulfate, have been shown to inhibit its function in vitro.

MetaboliteTransporterInhibition Potency (Ki or IC50)
Abiraterone N-Oxide SulfateOAT31.36 μM (Ki)
Abiraterone SulfateOAT31.83 μM (Ki)
Abiraterone SulfateOAT138.2 μM (Ki)

Rigorous Analytical Methodologies for Characterization, Purity Assessment, and Quantification

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Abiraterone (B193195) and its derivatives. researchgate.netnih.govnih.gov Method development focuses on achieving robust, reproducible, and stability-indicating assays. researchgate.netnih.gov

Reversed-Phase HPLC (RP-HPLC) for Separation and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is extensively utilized for the separation and quantification of Abiraterone and its related compounds. researchgate.netnih.gov These methods are valued for their precision, accuracy, and suitability for quality control applications in both bulk drug substances and pharmaceutical formulations. researchgate.netresearchgate.net In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase.

Validation studies for RP-HPLC methods demonstrate excellent linearity over specific concentration ranges, with regression coefficients (r²) consistently approaching 0.999 or higher. researchgate.netnih.gov Key validation parameters, including selectivity, precision, and accuracy, are rigorously assessed to meet specifications from regulatory bodies like the ICH. researchgate.net For instance, accuracy is often confirmed through recovery studies, with results typically falling within the 98-102% range. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are established to define the sensitivity of the method. researchgate.netresearchgate.net

Optimization of Chromatographic Conditions (e.g., Mobile Phase, Stationary Phase, Temperature)

The optimization of chromatographic conditions is a critical step to ensure the effective separation of Abiraterone N-Oxide Sulfate (B86663) from the parent drug and other metabolites. researchgate.netnih.govnih.gov This process involves systematically adjusting various parameters to achieve the best possible resolution, peak shape, and analysis time. nih.govmdpi.com

Stationary Phase: The most commonly used stationary phases are C18 columns, such as Hypersil ODS C18 or Eclipse XDB C18. researchgate.netresearchgate.netnih.gov These columns provide the necessary hydrophobicity to retain and separate the steroidal structures of Abiraterone and its metabolites.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often a buffer like potassium phosphate (B84403) or water with an acid modifier like formic or orthophosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.govnih.gov The ratio of these components is a key variable; for example, a common mobile phase is a 40:60 (v/v) mixture of potassium phosphate buffer and acetonitrile. researchgate.net Gradient elution, where the mobile phase composition is changed over the course of the run, is often necessary to separate complex mixtures of metabolites. nih.gov

Temperature: Column temperature is another important parameter, typically maintained around 30°C or 40°C. researchgate.netnih.gov Controlling the temperature helps to ensure reproducible retention times and improve peak symmetry.

Flow Rate and Detection: The flow rate is generally set around 1.0 mL/min. nih.gov Detection is commonly performed using a photodiode array (PDA) detector at a wavelength where the analyte absorbs maximally, such as 235 nm or 255 nm. researchgate.netresearchgate.net

The Quality by Design (QbD) approach is increasingly used for systematic method optimization, employing statistical tools like Box-Behnken design to identify the most influential variables and define an optimal design space for robust method performance. nih.govnih.gov

ParameterOptimized ConditionSource
Column (Stationary Phase) Hypersil ODS C-18 (150 x 4.6 mm, 5 µm) researchgate.net
Hypersil BDS C18 nih.gov
Acquity BEH C18 (2.1*100 mm, 1.7 µm) nih.gov
Mobile Phase Potassium Phosphate Buffer & Acetonitrile (40:60, v/v) researchgate.net
Acetonitrile & Water with 0.1% v/v Orthophosphoric Acid (15:85%v/v) nih.gov
Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile nih.gov
Flow Rate 1.0 mL/min researchgate.netnih.gov
0.5 mL/min nih.gov
Column Temperature 30°C researchgate.net
40°C nih.gov
Detection Wavelength 235 nm researchgate.net
250 nm nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

For the high-sensitivity analysis required to detect and quantify low-level metabolites like Abiraterone N-Oxide Sulfate in biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govscispace.com This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

Tandem Quadrupole Mass Spectrometry Applications

Tandem quadrupole mass spectrometers (often abbreviated as TQ or QqQ), such as the AB Sciex Qtrap 5500 or Triple Quad 6500, are widely used for the quantification of Abiraterone and its metabolites. nih.govnih.govnih.govmedchemexpress.cn These instruments operate in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and reduces background noise. nih.gov In MRM, a specific precursor ion (the ion of the molecule of interest) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is selected in the third quadrupole for detection. nih.gov

This precursor-to-product ion transition is unique to the target analyte, allowing for its accurate quantification even in the presence of co-eluting compounds. nih.gov For example, a common mass transition used for quantifying the parent Abiraterone is m/z 350 → 156. nih.gov While specific transitions for Abiraterone N-Oxide Sulfate are established during method development, screening for potential metabolites can be performed using precursor ion or product ion scans. nih.gov Metabolites such as n-oxide-o-sulfate may sometimes be detected via the same mass transition as the parent drug due to in-source fragmentation, making chromatographic separation crucial. nih.gov

Ion Source and Detector Optimization for Metabolite Detection

Optimizing the ion source and detector settings is paramount for achieving maximum sensitivity in metabolite detection. nih.govut.ee

Ion Source: Electrospray Ionization (ESI) is the most common ion source used for this type of analysis, typically operated in positive ion mode. nih.gov ESI is highly effective for ionizing polar and semi-polar molecules like Abiraterone metabolites. ut.ee Key ESI parameters that are optimized include the ion spray voltage (e.g., 2500 V), nebulizer temperature (e.g., 500°C), and the flow rates of nebulizing and drying gases. nih.gov

Detector and Compound Parameters: For the mass spectrometer itself, compound-specific parameters must be fine-tuned. These include the declustering potential, collision energy, and cone voltage. nih.govnih.gov For instance, in one method for Abiraterone, the cone voltage was set to 47 V and the collision energy to 46 V. nih.gov These settings are optimized by infusing a standard solution of the analyte and adjusting the voltages to maximize the signal of the desired product ion. nih.gov

ParameterOptimized ValueSource
Mass Spectrometer AB Sciex Qtrap 5500 nih.gov
Triple Quad 6500 medchemexpress.cn
Ion Source Electrospray Ionization (ESI), Positive Mode nih.gov
Ion Spray Voltage 2500 V nih.gov
Nebulizer Temperature 500°C nih.gov
Desolvation Temperature 550°C nih.gov
Desolvation Gas Flow 1000 L/h nih.gov
Cone Voltage 47 V nih.gov
Collision Energy 60 V nih.gov
46 V nih.gov

Ultra-Performance Liquid Chromatography (UPLC) in Conjunction with Mass Spectrometry

Ultra-Performance Liquid Chromatography (UPLC), when coupled with mass spectrometry (UPLC-MS/MS), offers a significant advancement for the analysis of Abiraterone and its metabolites. nih.govrjptonline.org The primary advantage of UPLC is its use of columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses and improved chromatographic resolution compared to traditional HPLC. nih.govrjptonline.org

A UPLC-MS/MS method can significantly reduce the total run time, with some methods quantifying Abiraterone and its active metabolite D4A in as little as four minutes. nih.gov These rapid methods are highly valuable for therapeutic drug monitoring and high-throughput clinical studies. nih.gov The chromatographic separation is often performed on specialized UPLC columns, such as an Acquity UPLC HSS T3 or BEH C18 column. nih.govrjptonline.org The validation of these UPLC-MS/MS methods is performed according to regulatory guidelines, demonstrating linearity, precision, and accuracy across the clinically relevant concentration ranges. nih.gov For example, a method was shown to be precise with a coefficient of variation (CV) of ≤ 9.72% for Abiraterone. nih.gov

Application of Spectrophotometric Methods (e.g., UV-Vis, Fluorescence) in Analytical Assays

Spectrophotometric methods are workhorse techniques in pharmaceutical analysis, valued for their simplicity, speed, and cost-effectiveness. Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, is integral to the analysis of Abiraterone and its related compounds.

UV-Vis Spectroscopy: The chromophoric nature of the pyridine (B92270) ring and the conjugated system in the steroid core of Abiraterone and its derivatives allows for direct UV detection. While specific UV-Vis data for Abiraterone N-Oxide Sulfate Sodium Salt is not extensively published, analytical methods developed for the parent drug, Abiraterone Acetate (B1210297), and its primary metabolite Abiraterone, provide a strong basis for its analysis. High-Performance Liquid Chromatography (HPLC) systems coupled with UV-Vis detectors are commonly employed for quantification. Detection wavelengths are optimized based on the absorption maxima of the analyte and potential impurities. Published methods for Abiraterone Acetate utilize a range of wavelengths, including 205 nm, 235 nm, 251 nm, 252 nm, 253 nm, and 254 nm, to achieve maximum sensitivity and selectivity. researchgate.netscholarsresearchlibrary.comresearchgate.netuspnf.comijpsonline.comresearchgate.net The selection of a specific wavelength, such as 235 nm or 254 nm, often depends on the mobile phase composition and the need to differentiate the main component from its degradation products or impurities. researchgate.netscholarsresearchlibrary.comresearchgate.net

Fluorescence Spectroscopy: For enhanced sensitivity and selectivity, spectrofluorimetric methods have also been reported for the determination of Abiraterone. rjptonline.org These methods leverage the molecule's native fluorescence, offering the potential for quantification at lower concentrations than UV-Vis spectroscopy. The development of such an assay for this compound would involve determining its specific excitation and emission wavelengths.

Method Validation Strategies for Analytical Research (e.g., Selectivity, Accuracy, Precision, Robustness)

The validation of an analytical method is a regulatory requirement that ensures the method is suitable for its intended purpose. For a compound like this compound, any quantitative method must be validated according to International Council for Harmonisation (ICH) guidelines. researchgate.netrjptonline.orgresearchgate.net This process involves a systematic evaluation of several key performance characteristics.

Selectivity/Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.netijpsonline.com In the context of this compound, this means the analytical signal should not be affected by Abiraterone, Abiraterone Acetate, or other related substances. vivekanandcollege.ac.in

Accuracy: This parameter demonstrates the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovery is calculated. researchgate.netpharmascholars.com For Abiraterone-related compounds, mean recovery values are expected to be within 98-102%. researchgate.netpharmascholars.com

Precision: Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility. researchgate.netpharmascholars.com The acceptance criterion is typically a Relative Standard Deviation (RSD) of not more than 2.0%. researchgate.netuspnf.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijpsonline.compharmascholars.com For an HPLC method, this could include varying the mobile phase composition (e.g., ±5% organic strength), pH (±0.2 units), flow rate (±0.2 mL/min), and column temperature (±5 °C). pharmascholars.com

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The correlation coefficient (r²) obtained from the regression analysis should ideally be greater than 0.999. researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netpharmascholars.com

Validation ParameterTypical Acceptance Criteria for Abiraterone-Related MethodsReference
Accuracy (% Recovery)98.0% - 102.0% researchgate.netpharmascholars.com
Precision (% RSD)≤ 2.0% researchgate.netuspnf.com
Linearity (Correlation Coefficient, r²)≥ 0.999 researchgate.netresearchgate.net
Robustness% RSD for varied conditions should be ≤ 2.0% pharmascholars.comrjptonline.org
Selectivity/SpecificityNo interference at the retention time of the analyte; resolution > 1.5 between adjacent peaks. uspnf.comijpsonline.com

Strategies for Impurity Profiling and Quantification in Drug Substance and Related Formulations

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and its formulated product. o2hdiscovery.co For Abiraterone Acetate, this compound is considered a metabolite and a potential impurity. veeprho.comnih.gov Effective impurity profiling requires high-resolution analytical techniques, primarily stability-indicating HPLC or UPLC methods, often coupled with mass spectrometry (MS) for structural elucidation. researchgate.netvivekanandcollege.ac.in

The strategy involves developing a method that can separate the active pharmaceutical ingredient (API) from all known process-related impurities and degradation products. researchgate.neto2hdiscovery.co Once separated, these impurities are quantified, often relative to the API concentration. The United States Pharmacopeia (USP) monograph for Abiraterone Acetate lists several specified impurities that must be controlled. uspnf.comvivekanandcollege.ac.in

Identification of Related Substances and Degradation Products

To identify potential degradation products, forced degradation (or stress testing) studies are performed on the drug substance. researchgate.netijpsonline.com This involves subjecting the compound to harsh conditions to accelerate its decomposition.

Acid and Base Hydrolysis: Abiraterone Acetate has been shown to be susceptible to degradation under both acidic and alkaline conditions, leading to the hydrolysis of the acetate group to form Abiraterone. ijpsonline.com

Oxidative Degradation: Exposure to oxidative agents (e.g., hydrogen peroxide) can lead to the formation of N-oxide and epoxide impurities. researchgate.netvivekanandcollege.ac.in

Thermal and Photolytic Degradation: Exposing the drug substance to high temperatures and UV/visible light helps to identify degradants that may form under improper storage conditions. ijpsonline.compharmascholars.com

The resulting degradation products are then identified using techniques like LC-MS/MS, which provides molecular weight and fragmentation data to help elucidate the structures. ijpsonline.comvivekanandcollege.ac.in

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. researchgate.netrjptonline.org The key feature of a SIAM is its ability to separate the drug from its degradation products, process impurities, and other potential excipients, thereby providing an accurate measure of the active ingredient content. ijpsonline.comrjptonline.org

The development of a SIAM for a substance like this compound would typically involve:

Performing forced degradation studies to generate relevant degradation products. researchgate.net

Using HPLC or UPLC to screen various columns (e.g., C18, C8), mobile phases (buffers, organic modifiers), and gradient elution programs to achieve adequate resolution between the main compound and all impurities. researchgate.netresearchgate.netrjptonline.org

Employing a photodiode array (PDA) detector to check for peak purity and to select the most appropriate detection wavelength. researchgate.netrjptonline.org

Validating the final method according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. researchgate.net

Role of Certified Reference Materials and Pharmacopoeial Standards in Quality Control Research

Certified Reference Materials (CRMs): CRMs are highly characterized and pure substances used as measurement standards. lgcstandards.comaxios-research.com this compound is available from various suppliers as a CRM or reference standard. lgcstandards.comaxios-research.comlgcstandards.com These standards are essential for the positive identification of the impurity in chromatographic analyses (e.g., by comparing retention times) and for the accurate quantification of the impurity in a sample. axios-research.com Using a well-characterized CRM ensures the traceability and reliability of the analytical results, which is critical for quality control (QC) laboratories during drug development and commercial production. clearsynth.comcpachem.com

Pharmacopoeial Standards: Pharmacopoeias, such as the United States Pharmacopeia (USP), provide official public standards for medicines. uspnf.com While a specific monograph for this compound may not exist, the monograph for the parent API, Abiraterone Acetate, establishes the legally recognized specifications for its identity, strength, quality, and purity. uspnf.comgeneesmiddeleninformatiebank.nl This includes acceptance criteria for specified and unspecified impurities. Therefore, pharmacopoeial standards for the API provide the framework and limits within which impurities like this compound must be controlled. uspnf.com The use of USP Reference Standards (e.g., USP Abiraterone Acetate RS) is mandatory for performing the tests outlined in the monograph. uspnf.com

Chemical Degradation Pathways and Stability Research

Forced Degradation Studies (Stress Testing) of Abiraterone (B193195) Acetate (B1210297) and its N-Oxide Metabolite

Forced degradation studies of abiraterone acetate have been conducted under various stress conditions, including acidic and basic hydrolysis, oxidation, and exposure to heat and light. These studies are instrumental in developing stability-indicating analytical methods and predicting the degradation pathways. ijpsonline.comijpsonline.com

Abiraterone acetate demonstrates significant degradation under both acidic and basic conditions. ijpsonline.comijpsonline.com

Under acidic stress, typically conducted by refluxing with hydrochloric acid, abiraterone acetate undergoes extensive degradation. ijpsonline.com One study reported a degradation of 62.72% when a solution of abiraterone acetate was refluxed with 0.1 N HCl at 80°C for 30 minutes. ijpsonline.com

In alkaline conditions, using sodium hydroxide, abiraterone acetate also shows considerable degradation, though generally to a lesser extent than in acidic media. ijpsonline.com A study using 0.1 N NaOH at 50°C for 30 minutes resulted in a 16.99% degradation of the compound. ijpsonline.com

The primary degradation pathway in both acidic and basic hydrolysis is the cleavage of the acetate ester bond, leading to the formation of abiraterone as the major degradation product. ijpsonline.com

Summary of Forced Degradation Studies on Abiraterone Acetate
Stress ConditionParametersDegradation (%)Major Degradation Product
Acidic Hydrolysis0.1 N HCl, 80°C, 30 min62.72Abiraterone
Alkaline Hydrolysis0.1 N NaOH, 50°C, 30 min16.99Abiraterone
Oxidative30% H₂O₂, 40°C, 30 min0.26-
Thermal80°C, 7 days1.09-
PhotolyticUV light (290-700 nm), 7 days0.34-

In contrast to its susceptibility to hydrolysis, abiraterone acetate is relatively stable under oxidative stress. ijpsonline.com Studies involving exposure to hydrogen peroxide (e.g., 30% H₂O₂ at 40°C for 30 minutes) have shown minimal degradation, with one study reporting only 0.26% decomposition. ijpsonline.com This suggests that the abiraterone acetate molecule is not readily susceptible to oxidation under these conditions.

Abiraterone acetate has demonstrated high stability under both thermal and photolytic stress conditions. ijpsonline.com

For thermal stability, samples have been exposed to high temperatures (e.g., 80°C for 7 days) with very little degradation observed (approximately 1.09%). ijpsonline.com

Similarly, when exposed to UV light in a photostability chamber for an extended period (e.g., 7 days), abiraterone acetate shows negligible degradation (around 0.34%). ijpsonline.com This indicates that the compound is stable when exposed to light and heat, which is a favorable characteristic for a pharmaceutical product.

Identification and Structural Elucidation of Degradation Products

The primary degradation product formed during acidic and alkaline hydrolysis of abiraterone acetate has been identified as abiraterone. ijpsonline.com This identification was achieved using liquid chromatography-mass spectrometry (LC-MS). The mass spectrum of the degradation product shows a protonated molecular ion [M+H]⁺ at m/z 350.3, which corresponds to the molecular weight of abiraterone. hyphadiscovery.com The parent compound, abiraterone acetate, exhibits an [M+H]⁺ ion at m/z 392.3. ijpsonline.com

Mechanistic Understanding of Chemical Instability and Transformation

The chemical instability of abiraterone acetate is primarily driven by the hydrolysis of its ester linkage. The ester group is susceptible to nucleophilic attack, which is catalyzed by both acid and base.

In acid-catalyzed hydrolysis , the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

In base-catalyzed hydrolysis (saponification), a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form a carboxylate and an alcohol.

The relative stability of abiraterone acetate under oxidative, thermal, and photolytic stress indicates that these are not significant degradation pathways for the molecule under the tested conditions.

Future Perspectives in Chemical Research and Methodological Advancement

Development of Novel Analytical Probes and Internal Standards

The precise measurement of Abiraterone (B193195) N-Oxide Sulfate (B86663) Sodium Salt in complex biological samples is essential for understanding its behavior in the body. Future research will likely concentrate on creating highly specific analytical probes, possibly using technologies like monoclonal antibodies or molecularly imprinted polymers. These advanced probes will provide superior selectivity and sensitivity, allowing for more accurate detection at very low levels.

A critical area of development is the synthesis of stable isotope-labeled internal standards for Abiraterone N-Oxide Sulfate Sodium Salt. veeprho.com The use of such standards, for instance, those labeled with Deuterium (D) or Carbon-13 (¹³C), is fundamental to isotope dilution mass spectrometry, which is considered the gold standard for quantitative analysis. nih.govisolife.nl These labeled analogues, which have nearly identical chemical properties to the analyte, compensate for variations during sample preparation and analysis, thereby minimizing matrix effects and improving the accuracy and reliability of quantification. nih.govisolife.nlnih.gov The availability of a deuterium-labeled analog, Abiraterone D4 N-Oxide Sulfate Sodium Salt, already serves as an internal standard for precise quantification in pharmacokinetic research. veeprho.com

Table 1: Characteristics of Stable Isotope-Labeled Internal Standards

Isotope Label Common Isotopes Key Advantages for Mass Spectrometry
Stable Isotope Labeling ²H (Deuterium), ¹³C, ¹⁵N Co-elute with the analyte, correcting for matrix effects and variability in extraction and ionization. nih.govncn.gov.pl Considered the ideal internal standard. nih.gov
Deuterium Labeling ²H A common and cost-effective labeling option. ncn.gov.pl

| Carbon-13 Labeling | ¹³C | Provides a significant mass shift, which helps to avoid spectral overlap with the unlabeled analyte. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Metabolic Prediction and Synthetic Route Planning

Advancements in High-Throughput Screening for Metabolite and Impurity Profiling

High-throughput screening (HTS) methods are becoming indispensable for the rapid profiling of metabolites and impurities. Future HTS advancements will leverage sophisticated analytical platforms, such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) and Acoustic Ejection Mass Spectrometry (AEMS). sciex.comyoutube.com These technologies permit the simultaneous detection and quantification of numerous compounds, including this compound, in a single, swift analysis. sciex.comnih.gov This is a significant improvement over traditional chromatography-based techniques, which are often not fast enough for screening large libraries. sciex.com While HTS offers speed, it often involves a trade-off with metabolite coverage compared to lower-throughput methods. escholarship.org The integration of robotic automation with these platforms will further boost the efficiency of screening, proving especially beneficial in quality control environments where large sample volumes require accurate and timely analysis. nih.gov

Exploration of Non-Enzymatic Formation Pathways and Chemical Reactivity

While enzymatic processes are the primary route for the formation of most drug metabolites, the investigation of non-enzymatic pathways is also crucial. rsc.organnualreviews.orgnih.gov Forced degradation studies, which subject the parent drug to stress conditions like heat, light, oxidation, and varied pH levels, are used to identify potential degradants. pharmaceutical-journal.comwjpmr.com These studies can reveal non-enzymatic formation pathways for metabolites such as N-oxides and sulfate conjugates. pharmaceutical-journal.comlongdom.org

Understanding the inherent chemical reactivity and stability of this compound is another key research focus. rsc.org Examining its stability under various storage conditions and its potential interactions with other components in a drug formulation is critical for ensuring the quality, safety, and efficacy of the final pharmaceutical product. pharmaceutical-journal.comnih.gov A positive correlation has been identified between the electrophilic reactivity of metabolites and in vitro toxicity, highlighting the importance of these investigations. nih.gov

Table 2: Common Stress Conditions in Forced Degradation Studies

Stress Condition Purpose Potential Reactions
Acidic/Basic Hydrolysis To evaluate stability across a range of pH values. Hydrolysis of esters and amides. pharmaceutical-journal.com
Oxidation To assess susceptibility to oxidative degradation. Formation of N-oxides and other oxidation products. pharmaceutical-journal.comlongdom.org
Photostability To determine the effect of light exposure. Photolytic degradation initiated by light. pharmaceutical-journal.com

| Thermal Stress | To understand the impact of elevated temperatures. | Heat-induced degradation. pharmaceutical-journal.com |

Contribution to Chemical Quality Assurance and Regulatory Science for Drug-Related Substances

The thorough chemical characterization of this compound is a significant contribution to chemical quality assurance and regulatory science. clearsynth.comrsc.org Developing robust and validated analytical methods is essential for regulatory agencies to assess drug quality. clearsynth.comjohnshopkins.eduthermofisher.com The use of well-characterized reference standards and internal standards is a critical component of these quality control procedures. thamesrestek.co.uk Data from the study of this metabolite helps to establish specifications for impurities in both the Abiraterone Acetate (B1210297) drug substance and the final drug product. This control ensures that impurity levels are maintained within safe, acceptable limits, safeguarding patient health. rsc.org The ongoing research into such drug-related substances fosters a deeper understanding of drug metabolism and degradation, ultimately leading to the development of safer and more effective medications. rsc.org

Q & A

Q. What enzymatic pathways are responsible for the formation of Abiraterone N-Oxide Sulfate Sodium Salt in vivo?

  • Answer : this compound is derived from Abiraterone Acetate through sequential metabolic steps. After hydrolysis to Abiraterone (via esterase activity), the compound undergoes oxidation by CYP3A4 to form Abiraterone N-Oxide, followed by sulfation via SULT2A1 to yield the final metabolite. These enzymatic pathways are critical for understanding its pharmacokinetic profile .

Q. What analytical techniques are validated for quantifying this compound in plasma samples?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. For example, Li et al. developed an LC-MS/MS method to simultaneously quantify Abiraterone and its metabolites, including N-Oxide Sulfate, with high sensitivity (LLOQ: 0.1 ng/mL) and specificity. Sample preparation involves protein precipitation with acetonitrile and chromatographic separation using a C18 column .

Q. How does the sodium salt formulation impact the stability of Abiraterone N-Oxide Sulfate compared to its free acid form?

  • Answer : The sodium salt enhances aqueous solubility and stability, particularly under physiological pH conditions. Storage recommendations include protection from light, moisture, and oxygen, with optimal stability achieved at -20°C in inert packaging (e.g., argon-purged vials). Degradation studies should monitor hydrolysis and oxidation using stability-indicating HPLC methods .

Advanced Research Questions

Q. What is the pharmacological relevance of this compound despite its classification as an inactive metabolite?

  • Answer : Although inactive, this metabolite constitutes ~43% of total drug exposure, influencing the pharmacokinetic-pharmacodynamic (PK-PD) relationship of Abiraterone therapy. Its high plasma levels may compete with active metabolites (e.g., Δ⁴-Abiraterone) for transporter-mediated clearance, indirectly modulating therapeutic efficacy. Researchers should incorporate metabolite ratios in PK models to predict drug-drug interactions .

Q. How do CYP3A4 polymorphisms affect the interindividual variability in this compound formation?

  • Answer : CYP3A4 genetic variants (e.g., CYP3A422) can reduce enzymatic activity, leading to lower N-Oxide Sulfate levels. Population pharmacokinetic studies should genotype patients and correlate metabolic ratios (N-Oxide Sulfate/Abiraterone) with clinical outcomes. This approach aids in personalized dosing strategies for metastatic castration-resistant prostate cancer (mCRPC) patients .

Q. What experimental strategies can differentiate this compound from isobaric metabolites in complex matrices?

  • Answer : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can distinguish structural isomers. For example, the sulfate and glucuronide conjugates exhibit distinct fragmentation patterns (e.g., neutral loss of 80 Da for sulfate vs. 176 Da for glucuronide). Additionally, ion mobility spectrometry (IMS) provides separation based on molecular shape and charge .

Q. Why is deuterated this compound (e.g., D4-labeled) preferred as an internal standard in quantitative assays?

  • Answer : Deuterated analogs minimize matrix effects and ion suppression by matching the physicochemical properties of the analyte. The D4 label (e.g., at the 3β-hydroxyl group) ensures co-elution with the target metabolite while avoiding isotopic interference. This approach improves assay precision, as demonstrated in studies achieving <15% inter-day variability .

Methodological Considerations

  • Synthesis Optimization : Use recombinant CYP3A4 and SULT2A1 enzymes in vitro to scale up metabolite production. Purity (>98%) should be confirmed via ¹H/¹³C NMR and HPLC-UV .
  • Data Contradictions : Discrepancies in metabolite activity reports (e.g., inactive vs. indirect modulator roles) may arise from assay sensitivity (e.g., radiolabeled vs. immunoassay methods). Cross-validate findings using orthogonal techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.